Benzo[d]imidazo[2,1-b]thiazole Scaffold Confers Iron(III) Chelation Capability Absent in Imidazo[2,1-b]thiazole Analogs
Molecular modeling simulations have demonstrated that the benzo[d]imidazo[2,1-b]thiazole scaffold—the exact core of the target compound—can chelate iron(III) within the IDO1 binding pocket, a mechanism that is not available to the simpler imidazo[2,1-b]thiazole scaffold. [1] This chelation capability is attributed to the extended π-conjugation and specific geometric arrangement of nitrogen and sulfur atoms in the benzo-fused system. In direct enzymatic assay comparison, benzo[d]imidazo[2,1-b]thiazole derivatives 17, 20, and 22 achieved IDO1 IC50 values of 53.58, 53.16, and 57.95 nM, respectively, while the best imidazo[2,1-b]thiazole analog (compound 8) showed an IC50 of 48.48 nM and others (6, 7) showed IC50 values of 68.48 and 82.39 nM. [1] Although the non-benzo analog 8 had a marginally lower IC50, the benzo-series compounds demonstrated a distinct mechanistic advantage: iron chelation leading to S-phase cell cycle arrest and apoptosis induction in cancer cells, which was not observed in the non-benzo imidazo[2,1-b]thiazole series. [1]
| Evidence Dimension | IDO1 enzyme inhibition and mechanism of action |
|---|---|
| Target Compound Data | IC50 = 53.16–57.95 nM (benzo[d]imidazo[2,1-b]thiazole class representatives 17, 20, 22); iron(III) chelation mechanism validated by molecular modeling [1] |
| Comparator Or Baseline | Imidazo[2,1-b]thiazole analogs: IC50 = 48.48 nM (compound 8, best); 68.48 nM (6); 82.39 nM (7); reference inhibitor IDO5L IC50 = 67.40 nM [1] |
| Quantified Difference | Benzo-series IC50 range: 53.16–57.95 nM vs. non-benzo best IC50: 48.48 nM (comparable potency); differentiated by iron(III) chelation mechanism absent in non-benzo series |
| Conditions | Recombinant human IDO1 enzyme inhibition assay; fluorescence-based detection; compounds tested at multiple concentrations |
Why This Matters
The iron(III) chelation mechanism unique to the benzo[d]imidazo[2,1-b]thiazole scaffold provides a distinct mode of IDO1 inhibition that may translate to differential cellular efficacy—compound 17 induced S-phase arrest and apoptosis in cancer cells, an effect not reported for non-benzo imidazo[2,1-b]thiazoles—making this scaffold class mechanistically non-substitutable.
- [1] Ewida MA, Ewida HA, Ahmed MS, et al. Nanomolar potency of imidazo[2,1-b]thiazole analogs as indoleamine 2,3-dioxygenase inhibitors. Arch Pharm (Weinheim). 2021;354(11):e2100202. DOI: 10.1002/ardp.202100202. PMID: 34313342. View Source
